molecular formula C13H24N2O2 B14045661 Tert-butyl 4-amino-4-cyclopropylpiperidine-1-carboxylate

Tert-butyl 4-amino-4-cyclopropylpiperidine-1-carboxylate

Cat. No.: B14045661
M. Wt: 240.34 g/mol
InChI Key: KKAYHUMELOIELG-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-4-cyclopropylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a cyclopropyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-4-cyclopropylpiperidine-1-carboxylate typically involves the reaction of cyclopropylamine with tert-butyl 4-oxopiperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-4-cyclopropylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reactions are typically carried out under controlled temperature and pH conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used. The reactions are conducted in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides. The reactions are performed in the presence of a base to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

Tert-butyl 4-amino-4-cyclopropylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-cyclopropylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is similar in structure but contains a phenyl group instead of a cyclopropyl group.

    Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: This compound has an aminophenyl group attached to the piperidine ring.

Uniqueness

Tert-butyl 4-amino-4-cyclopropylpiperidine-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 4-amino-4-cyclopropylpiperidine-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-6-13(14,7-9-15)10-4-5-10/h10H,4-9,14H2,1-3H3

InChI Key

KKAYHUMELOIELG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2CC2)N

Origin of Product

United States

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